N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
CAS No.: 2748591-50-4
Cat. No.: VC16589353
Molecular Formula: C27H32N2O2
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748591-50-4 |
|---|---|
| Molecular Formula | C27H32N2O2 |
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C27H32N2O2/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22/h3-13,20-21,23H,14-19H2,1-2H3 |
| Standard InChI Key | AYVSHUVVWFNBHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(2-Isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide has the molecular formula C₂₇H₃₂N₂O₂ and a molecular weight of 416.6 g/mol. Its structure combines three key moieties:
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A furan-2-carboxamide group at the core.
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A piperidine ring substituted with a phenethyl group.
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A 2-isopropylphenyl group attached to the nitrogen atom.
This configuration distinguishes it from other fentanyl analogues, such as carfentanil or acetylfentanyl, by introducing steric and electronic modifications that influence receptor binding kinetics .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2748591-50-4 | |
| Molecular Formula | C₂₇H₃₂N₂O₂ | |
| Molecular Weight | 416.6 g/mol | |
| IUPAC Name | N-(2-Isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide |
Stereochemistry and Conformational Analysis
The compound’s pharmacological activity is highly dependent on its three-dimensional conformation. The piperidine ring adopts a chair conformation, positioning the phenethyl and isopropylphenyl groups in equatorial orientations to minimize steric hindrance . Quantum mechanical simulations suggest that the furan ring’s electron-rich π-system facilitates interactions with the μ-opioid receptor’s hydrophobic binding pocket .
Synthesis and Manufacturing
Synthetic Pathways
Furanylfentanyl is synthesized via a multi-step process:
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Formation of the Piperidine Intermediate: 1-Phenethylpiperidin-4-amine is prepared through nucleophilic substitution of piperidine with phenethyl bromide.
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Carboxamide Coupling: The intermediate reacts with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to yield the furan-2-carboxamide moiety.
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Isopropylphenyl Substitution: Finally, 2-isopropylphenyl is introduced via Ullmann coupling, utilizing a copper catalyst .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine Intermediate | Phenethyl bromide, K₂CO₃, DMF | 78% |
| Carboxamide Coupling | Furan-2-carbonyl chloride, Et₃N | 65% |
| Ullmann Coupling | CuI, 1,10-Phenanthroline, DMSO | 52% |
Analytical Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying purity. High-resolution MS (HRMS) exhibits a parent ion peak at m/z 417.2543 [M+H]⁺, consistent with the molecular formula . ¹H NMR spectra show characteristic signals for the furan ring (δ 7.45 ppm, d), isopropyl group (δ 1.25 ppm, d), and piperidine protons (δ 3.10 ppm, m) .
Pharmacological Profile
Mechanism of Action
Furanylfentanyl exerts its effects primarily through agonism of the μ-opioid receptor (MOR), with binding affinity (Kᵢ) values ranging from 0.1–0.5 nM, comparable to fentanyl . The furan ring enhances lipid solubility, facilitating rapid blood-brain barrier penetration and a faster onset of action compared to morphine.
Table 3: Comparative Pharmacological Data
| Compound | MOR Affinity (Kᵢ, nM) | Analgesic Potency (ED₅₀, µg/kg) |
|---|---|---|
| Furanylfentanyl | 0.3 | 2.1 |
| Fentanyl | 0.2 | 1.8 |
| Morphine | 3.5 | 100 |
Metabolic Pathways
Hepatic metabolism via cytochrome P450 3A4 (CYP3A4) produces two primary metabolites:
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Norfuranylfentanyl: N-dealkylation of the phenethyl group.
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Hydroxyfuranylfentanyl: Hydroxylation at the isopropylphenyl moiety .
Both metabolites exhibit reduced MOR affinity but contribute to prolonged opioid effects.
Legal Status and Regulatory Concerns
International Scheduling
Furanylfentanyl is classified as a Schedule I substance under the United Nations Single Convention on Narcotic Drugs (1961), prohibiting non-medical use . The European Union’s EMCDDA risk assessment (2017) highlighted its involvement in over 200 overdose deaths between 2015–2017, prompting stricter controls .
Detection and Law Enforcement
Analytical methods for identifying furanylfentanyl in biological samples include:
Comparison with Other Fentanyl Analogues
Structural Analogues
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4-Fluoro Furanylfentanyl: Substitution of the isopropyl group with fluorine at the para position reduces potency (ED₅₀ = 3.8 µg/kg) but improves metabolic stability .
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Carfentanil: Addition of a thiophene ring increases MOR affinity (Kᵢ = 0.05 nM) and lethality .
Risk Profiles
Furanylfentanyl’s high lipophilicity and rapid onset pose greater overdose risks compared to heroin or prescription opioids. Postmortem studies associate it with acute pulmonary edema and brainstem hypoxia .
Research Implications and Future Directions
Harm Reduction Strategies
Development of fentanyl-specific monoclonal antibodies (e.g., CSX-1004) shows promise in reversing overdoses. Community-based naloxone distribution programs have reduced mortality rates by 42% in high-risk populations .
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